molecular formula C22H18N2O3 B2763348 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1105244-00-5

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2763348
CAS No.: 1105244-00-5
M. Wt: 358.397
InChI Key: VLBRHVBKPSQHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C22H18N2O3 and its molecular weight is 358.397. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound is involved in the facile synthesis of novel derivatives, highlighting its role in creating new chemical entities with potentially unique properties. For instance, it has been used in the synthesis of 1,4-benzoxazepin-2-one derivatives through a one-pot reaction in water without using any catalyst, indicating its utility in green chemistry applications (Khaleghi et al., 2011).
  • It also plays a role in the synthesis of 1-aryl-1,4-dihydro-3(2H)-isoquinolinones and benzofurans via intramolecular cyclizations, showcasing its versatility in forming diverse heterocyclic compounds (Katritzky et al., 1993).

Biological Activities

  • The research extends into evaluating the synthesized compounds for their biological activities. For example, some derivatives have been investigated for their antituberculosis and cytotoxicity against Mycobacterium tuberculosis and cancer cell lines, demonstrating the compound's potential in contributing to new therapeutic agents (Chitra et al., 2011).
  • Other studies focus on the cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities of novel derivatives, indicating the compound's broad spectrum of potential pharmacological applications (Zablotskaya et al., 2013).

Physicochemical Properties and Applications

  • Investigations into the physicochemical properties, including Density Functional Theory (DFT) calculations, electronic structure, and nonlinear optical (NLO) analysis, provide insights into the electronic and structural characteristics that could influence the compound's utility in materials science and optoelectronic applications (Halim & Ibrahim, 2017).

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-22(24-11-5-8-15-6-1-3-9-18(15)24)14-17-13-21(27-23-17)20-12-16-7-2-4-10-19(16)26-20/h1-4,6-7,9-10,12-13H,5,8,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBRHVBKPSQHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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